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AZD-5991 BH3 mimetic activity explained

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An In-Depth Technical Guide on the Core BH3 Mimetic Activity of AZD-5991

Introduction

AZD-5991 is a rationally designed, macrocyclic small molecule that functions as a potent and highly selective B-cell lymphoma-2 (BCL-2) homology 3 (BH3) mimetic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism in many cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), and is a known driver of resistance to various anticancer therapies.[1][2] AZD-5991 was developed to specifically target this dependency, restoring the natural process of apoptosis in cancer cells. This guide provides a detailed examination of its mechanism of action, biochemical and cellular activity, and the experimental protocols used to characterize its function.

Mechanism of Action: Restoring Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-survival members (like MCL-1, BCL-2, and BCL-xL), pro-apoptotic effectors (BAK, BAX), and pro-apoptotic BH3-only proteins (like BIM, PUMA, NOXA). In cancer cells, overexpressed anti-apoptotic proteins such as MCL-1 sequester pro-apoptotic proteins, preventing the activation of BAK and BAX and thereby blocking apoptosis.[3][4]

AZD-5991 acts as a BH3 mimetic, mimicking the BH3 domain of pro-apoptotic proteins. It binds with high affinity to a hydrophobic groove on the MCL-1 protein.[3][4] This competitive binding displaces previously sequestered pro-apoptotic effector proteins, particularly BAK.[1][5] Once liberated, BAK undergoes a conformational change, leading to its oligomerization in the outer

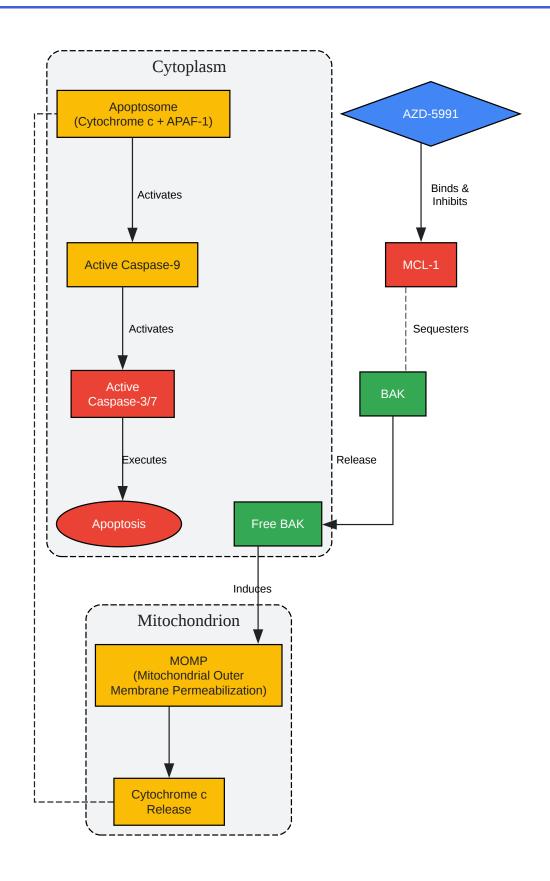


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mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] Released cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (APAF-1) to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases-3 and -7, which cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell and apoptotic death.[5][6][7]





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Caption: AZD-5991 induced intrinsic apoptosis pathway.



Quantitative Data: Biochemical Activity and Selectivity

AZD-5991 demonstrates sub-nanomolar potency against human MCL-1 and exceptional selectivity over other BCL-2 family proteins. This high selectivity is critical for minimizing off-target effects. For instance, sparing BCL-xL avoids the thrombocytopenia commonly associated with BCL-xL inhibition. The binding affinity and inhibitory concentrations have been quantified using various biochemical assays.

Table 1: Biochemical Potency and Selectivity of AZD-5991

Target Protein	Assay Type	Parameter	Value	Selectivity vs. MCL-1	Reference(s
MCL-1	FRET	IC50	<3.1 nM	-	[3][4]
MCL-1	FRET	IC50	0.72 nM	-	[8][9]
MCL-1	FRET	Ki	200 pM	-	[8][9]
MCL-1	SPR	K _ə	170 pM	-	[8][10][11]
BCL-2	FRET	IC50	20 μΜ	>27,000-fold	[8][9]
BCL-xL	FRET	IC50	36 μΜ	>50,000-fold	[8][9]
BCL-w	FRET	IC50	49 μΜ	>68,000-fold	[8][9]

| BFL-1 | FRET | IC₅₀ | 24 μM | >33,000-fold |[8][9] |

FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; IC_{50} : Half maximal inhibitory concentration; K_i : Inhibitory constant; K_{9} : Dissociation constant.

Quantitative Data: Cellular Activity

The potent biochemical activity of **AZD-5991** translates into effective induction of apoptosis in MCL-1-dependent cancer cell lines, particularly those of hematological origin.[5][7] The cytotoxic activity correlates with the induction of apoptosis markers, such as caspase-3 cleavage and PARP cleavage.[5]



Table 2: Cellular Potency of AZD-5991 in Hematologic Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value (µM)	Reference(s)
MV-4-11	AML	IC50	0.0044	[12]
MV-4-11	AML	Caspase EC ₅₀ (6h)	0.024	[7]
MOLP-8	MM	IC ₅₀	0.0162	[12]
MOLP-8	ММ	Caspase EC ₅₀ (6h)	0.033	[7]
OCI-AML3	AML	IC50 (48h)	0.550	[13]
NCI-H929	MM	IC ₅₀	0.0582	[12]
KMS-12-BM	MM	IC ₅₀	0.0239	[12]

| Primary MM Cells | MM | Annexin V EC₅₀ (24h) | <0.100 in 71% of samples |[7][9] |

AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.

Experimental Protocols

Characterization of **AZD-5991**'s activity relies on a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay is used to determine the IC₅₀ of an inhibitor against a protein-protein interaction.

Principle: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) acts as a probe.
 When bound to a recombinant MCL-1 protein tagged with a complementary fluorophore,
 FRET occurs. An unlabeled inhibitor (AZD-5991) competes with the labeled peptide for binding to MCL-1, causing a decrease in the FRET signal.



· Protocol:

- Recombinant, tagged MCL-1 protein is incubated with a fluorescently labeled BIM BH3 peptide.
- Serial dilutions of AZD-5991 are added to the mixture.
- The reaction is incubated to reach equilibrium (e.g., 120-180 minutes).[14]
- The FRET signal is measured using a plate reader.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics (on-rate, k_a ; off-rate, $k_{\bar{a}}$) and affinity ($K_{\bar{a}}$) of the interaction between **AZD-5991** and MCL-1.

- Principle: An MCL-1 protein is immobilized on a sensor chip. A solution containing AZD-5991
 is flowed over the surface. Binding of AZD-5991 to MCL-1 causes a change in the refractive
 index at the surface, which is detected in real-time as a response.
- Protocol:
 - Immobilize recombinant human MCL-1 onto a sensor chip.
 - Inject a series of concentrations of AZD-5991 in solution across the chip surface to measure association.
 - Flow a buffer solution without **AZD-5991** over the chip to measure dissociation.
 - The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine k_a, k_b, and calculate the K_b (k_b/k_a).

Co-Immunoprecipitation (Co-IP)



This assay is used to demonstrate that **AZD-5991** disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM, BAK) within the cell.



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Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Protocol:

- Treat MCL-1 dependent cells (e.g., MOLP-8) with either DMSO (vehicle control) or AZD 5991 for a specified time (e.g., 30 minutes).[5]
- Lyse the cells in a non-denaturing lysis buffer and quantify total protein concentration.
- Incubate the cell lysates with a primary antibody against MCL-1 overnight at 4°C.[5]
- Add Protein A/G magnetic beads to capture the antibody-protein complexes.
- Wash the beads multiple times to remove non-specifically bound proteins.
- Elute the bound proteins from the beads and analyze by Western blot.
- Probe the Western blot with antibodies for MCL-1 and for a known binding partner like BIM or BAK. A reduced amount of co-precipitated BIM/BAK in the AZD-5991-treated sample indicates disruption of the protein-protein interaction.[15]

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the
inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for
PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these apoptotic
cells. A viability dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic



(Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[6]

· Protocol:

- Seed cells and treat with various concentrations of AZD-5991 for a set time (e.g., 24 hours).[16]
- Harvest the cells by centrifugation.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI).
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry, quantifying the populations of live, early apoptotic, and late apoptotic/necrotic cells.[6][16]

Preclinical In Vivo Activity

In preclinical xenograft models of multiple myeloma (MOLP-8, NCI-H929) and acute myeloid leukemia, **AZD-5991** demonstrated potent, dose-dependent antitumor activity.[7][8] A single intravenous dose was sufficient to cause complete tumor regression in several models.[1][5] This in vivo efficacy was tightly correlated with the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in tumor lysates as soon as 30 minutes after administration.[7] Furthermore, **AZD-5991** showed synergistic or enhanced antitumor activity when combined with other agents like the BCL-2 inhibitor venetoclax or the proteasome inhibitor bortezomib.[3][7]

Conclusion

AZD-5991 is a highly potent and selective BH3 mimetic that effectively inhibits the anti-apoptotic protein MCL-1. Its mechanism of action involves the direct binding to MCL-1, which liberates pro-apoptotic BAK, thereby triggering the intrinsic mitochondrial apoptosis pathway. This activity translates from sub-nanomolar biochemical potency to robust apoptosis induction in MCL-1-dependent cancer cells and significant tumor regression in preclinical in vivo models.



While preclinical data were highly promising, its clinical development was halted due to a narrow therapeutic window, highlighted by observations of cardiac toxicity in a Phase 1 trial.[17] [18][19] Nevertheless, the study of **AZD-5991** provides a comprehensive blueprint for the development and characterization of selective BH3 mimetics and underscores the therapeutic potential of targeting MCL-1 in hematologic malignancies.

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